![molecular formula C₂₁H₂₃D₃O₃ B1146030 Acitretin-d3 CAS No. 1185241-03-5](/img/structure/B1146030.png)
Acitretin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acitretin-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₃D₃O₃ and its molecular weight is 329.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Psoriasis Treatment
Acitretin is primarily known for its use in treating psoriasis, a chronic inflammatory skin condition. It functions by modulating keratinocyte proliferation and differentiation. Studies have shown that acitretin significantly reduces the Psoriasis Area Severity Index (PASI) scores in patients. For instance, a combination of acitretin and oral calcitriol resulted in faster PASI reductions compared to monotherapy with either agent .
Case Study: Efficacy in Chronic Plaque Psoriasis
In a clinical study involving 85 patients with chronic plaque psoriasis, 88% showed improvement with oral vitamin D supplementation alongside acitretin treatment. The study reported complete clearance in 26.5% of patients, moderate improvement in 36.2%, and slight improvement in 25.3% .
Outcome | Percentage of Patients |
---|---|
Complete Clearance | 26.5% |
Moderate Improvement | 36.2% |
Slight Improvement | 25.3% |
Neurobiological Applications
Alzheimer's Disease Research
Recent studies have investigated the potential of acitretin in the context of Alzheimer's disease (AD). Acitretin has been shown to enhance the expression of ADAM10, an alpha-secretase enzyme that plays a critical role in amyloid precursor protein processing, thereby reducing amyloid-beta peptide levels . This suggests a potential therapeutic pathway for AD treatment.
Case Study: Impact on Amyloid Processing
In transgenic mouse models of AD, administration of acitretin led to significant reductions in amyloid-beta levels and improved behavioral outcomes. The study demonstrated that acitretin could cross the blood-brain barrier effectively and induce ADAM10 expression .
Lipid Metabolism
Influence on Lipid Composition
Acitretin's effects extend to lipid metabolism, particularly concerning brain and liver tissues. A study analyzing lipidomic profiles revealed that acitretin treatment altered lipid composition significantly, indicating its potential role in managing lipid-related disorders .
Tissue Type | Lipid Parameters Increased | Lipid Parameters Decreased |
---|---|---|
Brain | 114 | 176 |
Liver | 178 | 93 |
Wirkmechanismus
Target of Action
Acitretin-d3, also known as 13-cis-Acitretin-D3, primarily targets specific receptors in the skin, specifically retinoid receptors such as RXR and RAR . These receptors play a crucial role in normalizing the growth cycle of skin cells .
Mode of Action
It is believed to work by binding to its target receptors (rxr and rar) in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cell proliferation process .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis, metabolism, and action of Vitamin D . It plays a crucial role in a wide range of physiological processes, from bone health to immune function . The compound’s action on these pathways results in systemic effects on calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Pharmacokinetics
This compound is readily absorbed and widely distributed after oral administration . The absorption from the gastrointestinal tract is linear with dose-proportional increases at doses of 25–100 mg . Following administration of a single 50-mg oral acitretin dose to healthy individuals, approximately 60–72% of the dose was absorbed . The compound’s half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .
Result of Action
The action of this compound results in a slowing down of the skin cell reproduction process . This leads to a reduction in the thickening of the skin, plaque formation, and scaling . Improvement begins about two weeks after starting treatment and is maximum after about twelve weeks . The affected skin either peels off or gradually clears .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of the drug is reduced if it is taken on an empty stomach, making the drug less effective . Therefore, it is usually taken once a day after a meal . Furthermore, the compound’s action can be influenced by the individual’s health conditions. For example, this compound can worsen diabetes, raise blood lipids (cholesterol, triglyceride), and cause liver inflammation .
Biochemische Analyse
Biochemical Properties
13-cis-Acitretin-D3, as a metabolite of Acitretin, plays a role in biochemical reactions similar to its parent compound. It interacts with specific receptors in the skin, such as retinoid receptors RXR and RAR, which help normalize the growth cycle of skin cells .
Cellular Effects
13-cis-Acitretin-D3 influences cell function by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . It reduces the thickening of the skin, plaque formation, and scaling .
Molecular Mechanism
The mechanism of action of 13-cis-Acitretin-D3 is believed to be similar to that of Acitretin. It targets specific receptors in the skin, helping to normalize the growth cycle of skin cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-cis-Acitretin-D3 can change over time. For instance, it has been found that a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .
Dosage Effects in Animal Models
In animal models, the effects of 13-cis-Acitretin-D3 can vary with different dosages. For instance, a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .
Metabolic Pathways
Following oral absorption, 13-cis-Acitretin-D3 undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin). Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted .
Transport and Distribution
13-cis-Acitretin-D3 is transported and distributed within cells and tissues. Following oral absorption, it undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin) .
Subcellular Localization
Given its role in interacting with specific skin cell receptors, it can be inferred that it may localize to the cell membrane where these receptors are typically found .
Biologische Aktivität
Acitretin-d3 is a synthetic retinoid derived from etretinate and is primarily utilized in dermatological treatments, particularly for psoriasis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research findings.
This compound exerts its effects primarily through binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding activates gene transcription associated with cellular growth, differentiation, and proliferation. Key actions include:
- Regulation of Gene Expression : this compound modulates the expression of genes involved in keratinocyte differentiation and proliferation, which is crucial in managing skin conditions like psoriasis .
- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines such as interleukin-6 (IL-6) and migration inhibitory factor-related protein-8 (MRP-8), contributing to its therapeutic effects in inflammatory skin diseases .
- Metabolic Regulation : It influences lipid metabolism by altering the expression of genes related to fatty acid metabolism, impacting overall lipid composition in tissues .
Clinical Efficacy
This compound has demonstrated significant clinical efficacy in treating various dermatological conditions. A comparative study highlighted its effectiveness in pustular psoriasis:
Treatment Group | Effective Rate (%) | Recurrence Rate (%) |
---|---|---|
Low-dose (0.3 mg/kg/d) | 69.1 | 16.2 |
Medium-dose (0.4 mg/kg/d) | 86.9 | 8.1 |
High-dose (0.5 mg/kg/d) | 91.9 | 10.3 |
Control (MTX) | - | - |
The high-dose group exhibited the highest treatment efficiency and significantly reduced recurrence rates compared to the control group treated with methotrexate (MTX) .
Pharmacokinetics
This compound is characterized by its pharmacokinetic profile:
- Absorption : Peak plasma concentrations are typically reached within 2 to 5 hours post-administration .
- Distribution : It is highly protein-bound (99.9%), which influences its bioavailability and distribution in tissues.
- Metabolism : The drug undergoes isomerization and can convert back to etretinate when combined with alcohol, complicating its elimination pathway .
- Elimination Half-life : The half-life ranges from approximately 49 to 63 hours after multiple doses, with metabolites excreted through feces (34%-54%) and urine (16%-53%) .
Safety Profile
While this compound is effective, it is associated with several adverse effects:
- Common Adverse Reactions : Skin dryness, itching, desquamation, elevated triglycerides, and abnormal liver function tests are frequently reported .
- Serious Reactions : Although rare, potential serious side effects include teratogenicity; thus, it is contraindicated during pregnancy .
Case Studies
A notable case study involved a patient with Darier's disease treated with a combination of abrocitinib and this compound. The treatment resulted in significant improvement in skin lesions and quality of life over a prolonged period .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-FDNRGZQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.